molecular formula C14H13NO5 B068460 Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate CAS No. 175276-71-8

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Cat. No. B068460
M. Wt: 275.26 g/mol
InChI Key: JAHZJSHMYFDWKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate often involves multi-step reactions, including chloromethylation, Friedel–Crafts reactions, and condensation reactions. For example, chloromethylation of 3-furoates followed by a Friedel–Crafts reaction produces 5-aralkyl-3-furoates. These compounds can also be synthesized more conveniently by condensing the ethylene acetals of 5-substituted levulinic esters with ethyl formate, resulting in 2-formyl-4-oxo-ester derivatives that are cyclized to give furans (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate and related compounds has been elucidated through techniques like X-ray diffraction and DFT calculations. Studies provide quantitative insights into their crystal structures, highlighting the assembly via weak intermolecular interactions that contribute towards the stability of crystal packing (Dey et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives include nitration, reduction, and condensation reactions. These reactions lead to the formation of various derivatives with potential antimicrobial and antioxidant activities. For instance, ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate has been synthesized and explored for its biological activities, demonstrating the compound's versatility (Devi et al., 2010).

Scientific Research Applications

Chemical Transformations and Synthesis

Research on derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid demonstrates their potential in generating a variety of chemical structures. The study by Maadadi, Pevzner, and Petrov (2017) explores the transformations of these derivatives under the action of bases, leading to the formation of compounds like 2-methylthioethynylfurans and bis(furyl)dithiafulvene. This highlights the versatility of furoate derivatives in synthetic chemistry, offering pathways to novel compounds with potential applications in materials science and drug development (Maadadi, Pevzner, & Petrov, 2017).

Glycosidase Inhibition

The synthesis and evaluation of 5-(1',4'-dideoxy-1',4'-imino-D-erythrosyl)-3-furoic acid derivatives, as reported by Moreno‐Vargas, Robina, Demange, and Vogel (2003), provide insights into the bioactivity of furoate derivatives. These compounds exhibit selective inhibitory activities against α-L-fucosidase and β-galactosidase, enzymes involved in various biological processes. This suggests potential applications of furoate derivatives in designing enzyme inhibitors for therapeutic purposes or studying enzyme mechanisms (Moreno‐Vargas et al., 2003).

Material Science and Polymer Chemistry

Copolymers containing bio-based furoate units, as investigated by Abid, Kamoun, Gharbi, and Fradet (2008), highlight another application area of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives. The study demonstrates the synthesis of copolyesters from bio-based ethyl 2-furoate and terephthalate, yielding materials with promising properties for applications in biodegradable plastics, coatings, and adhesives. This research underscores the potential of furoate derivatives in contributing to sustainable material development (Abid et al., 2008).

Corrosion Inhibition

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate derivatives have also been studied for their corrosion inhibition properties. Dohare, Ansari, Quraishi, and Obot (2017) researched pyranpyrazole derivatives, including a compound with structural similarities to ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate, for their efficacy as corrosion inhibitors on mild steel. This study suggests the potential of these derivatives in industrial applications, particularly in protecting metals from corrosion, highlighting their importance in materials science and engineering (Dohare et al., 2017).

Safety And Hazards

Nitroaromatic compounds can be hazardous and should be handled with care. They can be explosive under certain conditions and may be harmful or toxic if ingested or absorbed through the skin .

properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHZJSHMYFDWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372459
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

CAS RN

175276-71-8
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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